molecular formula C18H19NO4S B2812342 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2097934-93-3

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No. B2812342
CAS RN: 2097934-93-3
M. Wt: 345.41
InChI Key: PKOHNSHKKNIGGK-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The development of practical synthesis methods for related compounds, such as CCR5 antagonists, demonstrates the importance of efficient synthetic routes in medicinal chemistry. These methods are crucial for producing compounds with potential therapeutic applications, including those with similar structural features to the chemical compound of interest (Ikemoto et al., 2005).

Biological Activities and Applications

  • Research into thiophene-3-carboxamide derivatives has shown that these compounds can possess antibacterial and antifungal activities. This suggests that derivatives of benzofuran and thiophene, including the compound , could be explored for antimicrobial properties (Vasu et al., 2005).
  • The study of benzofuran derivatives from traditional Chinese medicine, revealing cytotoxic activities against cancer cell lines, highlights the potential for compounds with benzofuran cores in anticancer research (Ma et al., 2017).

Pharmacokinetics and Drug Development

  • The disposition and metabolism of orexin receptor antagonists with structural similarities provide valuable insights into how modifications in the benzofuran ring can influence pharmacokinetic properties. This information is crucial for drug development processes, suggesting areas of research for related compounds (Renzulli et al., 2011).

Antinociceptive and Anti-inflammatory Potential

  • The synthesis and antinociceptive activity evaluation of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides underline the relevance of structural elements like benzofuran and thiophene in the development of new analgesic and anti-inflammatory agents (Shipilovskikh et al., 2020).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-18(21,9-12-6-7-24-10-12)11-19-17(20)15-8-13-4-3-5-14(22-2)16(13)23-15/h3-8,10,21H,9,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOHNSHKKNIGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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